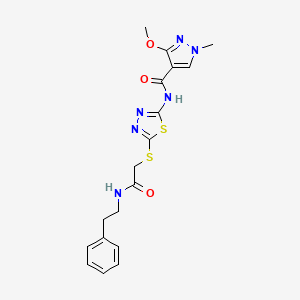

3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a thiadiazole moiety, and a carboxamide group, making it a molecule of interest for researchers in medicinal chemistry and pharmacology.

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O3S2/c1-24-10-13(16(23-24)27-2)15(26)20-17-21-22-18(29-17)28-11-14(25)19-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9,11H2,1-2H3,(H,19,25)(H,20,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRBHMDTKKZZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Thiadiazole Synthesis: The thiadiazole moiety is often prepared by reacting thiosemicarbazide with carbon disulfide, followed by cyclization.

Coupling Reactions: The pyrazole and thiadiazole intermediates are then coupled using appropriate reagents such as coupling agents (e.g., EDC, DCC) to form the desired compound.

Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiadiazole moieties.

Reduction: Reduction reactions may target the carbonyl groups within the structure.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and thiadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thiadiazoles and pyrazoles exhibit a range of biological activities, including:

1. Anticancer Properties

- Compounds similar to 3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide have been evaluated for their cytotoxic effects against various cancer cell lines such as prostate cancer (PC3), colon cancer (HT29), and neuroblastoma (SKNMC). In vitro studies have shown that modifications in structure can enhance their anticancer efficacy compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

- The presence of the thiadiazole and pyrazole groups is linked to antimicrobial properties. Compounds with similar scaffolds have demonstrated effectiveness against bacterial strains, suggesting potential applications in treating infections .

Case Studies

Several studies have focused on related compounds to elucidate their mechanisms and efficacy:

Mechanism of Action

The mechanism by which 3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

1H-pyrazole-4-carboxamide derivatives: These compounds share the pyrazole and carboxamide groups but may lack the thiadiazole moiety.

Thiadiazole derivatives: Compounds with the thiadiazole ring but different substituents.

Phenethylamino derivatives: Molecules containing the phenethylamino group, which may exhibit similar biological activities.

Uniqueness

What sets 3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Thiadiazole ring : Known for diverse biological activities.

- Pyrazole moiety : Often associated with anti-inflammatory and anticancer properties.

- Methyl and methoxy groups : These functional groups can influence the compound's solubility and biological interactions.

Molecular Formula

The chemical formula for this compound is , indicating a relatively complex structure with multiple functional groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-methoxy-1-methyl-N-(5-((2-oxo-2-(phenethylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide. For instance, Mannich bases, a class of compounds related to this structure, have shown significant cytotoxicity against various cancer cell lines. These studies suggest that the incorporation of thiadiazole and pyrazole rings enhances the anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| HeLa | 12.5 | 5-Fluorouracil |

| HepG2 | 15.0 | Doxorubicin |

| A549 | 10.0 | Cisplatin |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA topoisomerases : This action disrupts DNA replication in cancer cells, leading to cell death.

- Induction of oxidative stress : The compound may increase reactive oxygen species (ROS) levels, contributing to apoptosis in malignant cells.

- Interaction with G protein-coupled receptors (GPCRs) : Similar compounds have been shown to modulate GPCR activity, which can influence various signaling pathways involved in cancer progression .

Antimicrobial Activity

Compounds containing thiadiazole structures have demonstrated antimicrobial properties against both bacterial and fungal strains. The mechanism typically involves disrupting microbial cell wall synthesis or function. For example, derivatives of thiadiazoles have shown effectiveness against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of a similar pyrazole-thiadiazole compound on prostate cancer cells. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 5 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation and increased levels of pro-apoptotic proteins .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus, suggesting strong antibacterial activity. The study concluded that the compound could be a candidate for developing new antibiotics .

Q & A

Q. What methodologies are recommended for optimizing the synthesis of this compound, particularly for improving yield and purity?

To enhance synthesis efficiency, focus on solvent selection, catalyst optimization, and reaction time. For example, using polar aprotic solvents like DMF or DMSO can improve solubility of intermediates, while bases such as K₂CO₃ or triethylamine facilitate thioether bond formation (critical for the thiadiazole-thiol linkage) . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from ethanol can improve purity. Monitor reaction progress using TLC or HPLC to identify byproducts early .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and confirming its integrity?

Combine spectroscopic methods:

- ¹H/¹³C NMR : To verify substitution patterns (e.g., methyl groups at pyrazole and methoxy positions) and confirm thiadiazole-thiol connectivity .

- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide, S–C=N vibrations for thiadiazole) .

- HRMS : Validate molecular weight and isotopic patterns.

Cross-reference experimental data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How should researchers design stability studies under varying storage conditions?

Conduct accelerated stability testing:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via HPLC .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and monitor for thiadiazole ring decomposition or oxidation of the thioether moiety .

- Humidity : Test at 75% relative humidity to assess hydrolysis susceptibility, particularly at the carboxamide bond .

Advanced Research Questions

Q. How can molecular docking and SAR studies guide the design of derivatives targeting specific biological pathways?

Use docking software (e.g., AutoDock Vina) to evaluate interactions between the compound’s thiadiazole-thiol group and active sites (e.g., kinases, proteases). For example:

- The phenethylamino group may engage in π-π stacking with aromatic residues, while the pyrazole carboxamide could form hydrogen bonds .

- Synthesize analogs with modified substituents (e.g., halogenated phenyl rings) and correlate docking scores with in vitro activity (e.g., IC₅₀ assays) to establish SAR .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

Case study: If a derivative predicted to inhibit kinase X shows no activity experimentally:

Q. What strategies are effective for scaling up synthesis while maintaining reaction control?

Implement Quality by Design (QbD) :

- DoE (Design of Experiments) : Optimize parameters like temperature (60–100°C) and catalyst loading (5–15 mol%) .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor thioether formation in real time .

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .

Q. What alternative synthetic routes exist for constructing the thiadiazole core, and how do they compare in efficiency?

Compare methods:

- Cyclization of thiosemicarbazides : Using POCl₃ or H₂SO₄, which may yield higher purity but require harsh conditions .

- Oxidative dimerization of thiols : Employ I₂ or H₂O₂ for milder conditions but lower yields .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 150°C, 20 min) .

Q. How can degradation pathways be systematically mapped to inform formulation strategies?

Perform stress testing :

- Acid/Base Hydrolysis : Identify labile bonds (e.g., carboxamide cleavage under acidic conditions) .

- Oxidative Stress : Use H₂O₂ to simulate oxidation of the thioether to sulfoxide/sulfone derivatives .

- LC-MS/MS : Characterize degradation products and propose stabilization methods (e.g., lyophilization or antioxidant additives) .

Q. What computational tools are suitable for predicting polypharmacology or off-target effects?

Leverage:

Q. How can cross-coupling reactions be utilized to diversify the phenethylamino moiety?

Explore:

- Buchwald-Hartwig Amination : Introduce aryl/heteroaryl groups using Pd catalysts (e.g., Xantphos/Pd₂(dba)₃) .

- Suzuki-Miyaura Coupling : Attach boronic acids to the thiadiazole ring for steric/electronic modulation .

Optimize conditions (e.g., 90°C, 12 h) and characterize products via XRD to confirm regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.